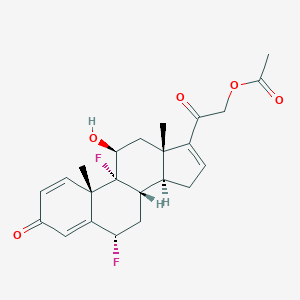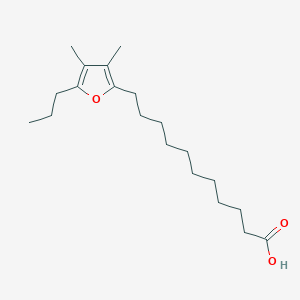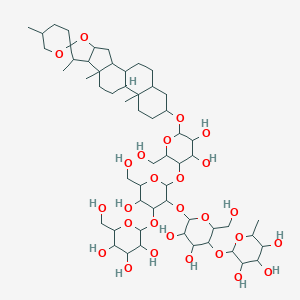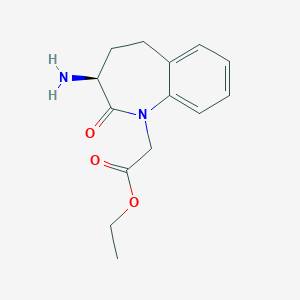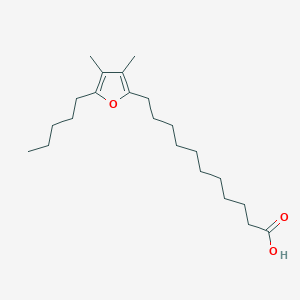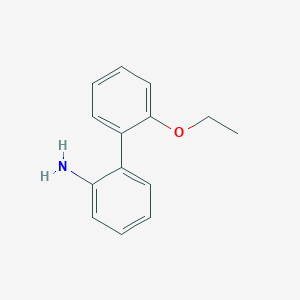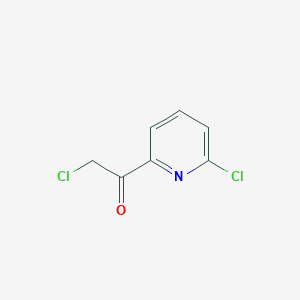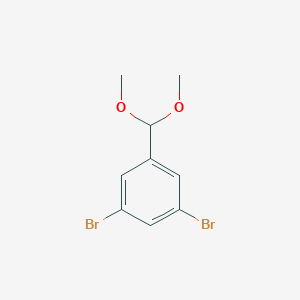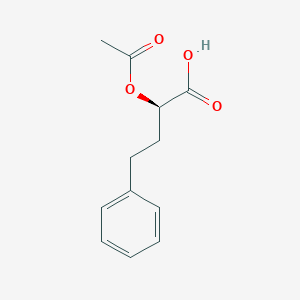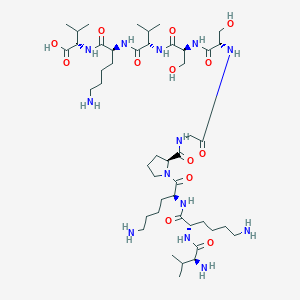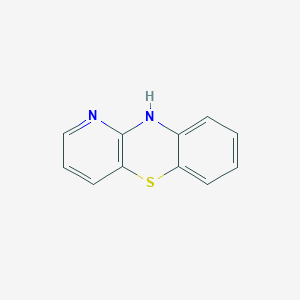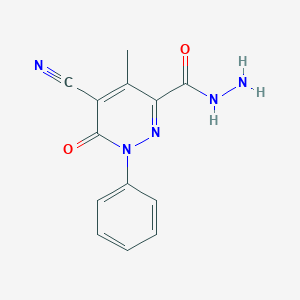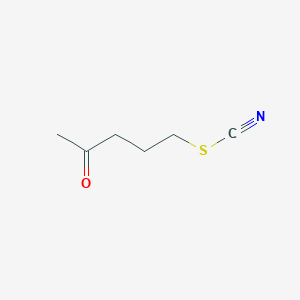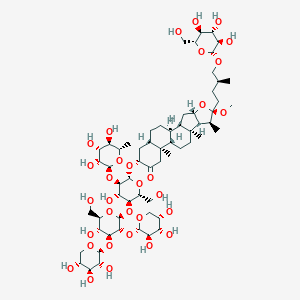
F-Raxgg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
F-Raxgg is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a member of the family of compounds known as Raxgg, which are structurally related to the naturally occurring amino acid, arginine. F-Raxgg has been shown to have a wide range of potential applications in scientific research, particularly in the fields of biochemistry and physiology. In
Mecanismo De Acción
The mechanism of action of F-Raxgg is not fully understood, but it is believed to involve the binding of the compound to specific amino acid residues on target proteins. This binding can result in changes to the conformation or activity of the protein, leading to downstream effects on cellular processes.
Efectos Bioquímicos Y Fisiológicos
F-Raxgg has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of certain enzymes, such as proteases and kinases. It has also been shown to modulate the activity of various receptors, including G protein-coupled receptors and ion channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of using F-Raxgg in lab experiments is its ability to selectively bind to specific proteins, allowing for the study of protein-protein interactions and cellular signaling pathways. Additionally, the compound is relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to the use of F-Raxgg in lab experiments. One major limitation is the potential for off-target effects, as the compound may bind to proteins other than the intended target. Additionally, the compound may have limited solubility in certain experimental conditions, making it difficult to use in certain assays.
Direcciones Futuras
There are several potential future directions for the study of F-Raxgg. One major area of interest is in the development of more specific and potent analogs of the compound, which may have improved selectivity and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of F-Raxgg and its effects on cellular processes. Finally, the compound may have potential therapeutic applications, particularly in the treatment of diseases involving aberrant protein-protein interactions or signaling pathways.
Conclusion
F-Raxgg is a synthetic compound that has shown significant potential in scientific research. Its ability to selectively bind to specific proteins makes it a valuable tool for studying protein-protein interactions and cellular signaling pathways. While there are some limitations to its use in lab experiments, the compound has several advantages, including its stability and ease of synthesis. Future research on F-Raxgg may lead to the development of more specific and potent analogs, as well as potential therapeutic applications.
Métodos De Síntesis
F-Raxgg is synthesized using a multi-step process that involves the reaction of several different chemical compounds. The exact synthesis method used may vary depending on the specific application of the compound. One common method involves the reaction of arginine with a series of reagents, resulting in the formation of F-Raxgg.
Aplicaciones Científicas De Investigación
F-Raxgg has been shown to have a wide range of potential applications in scientific research. One major area of interest is in the study of protein-protein interactions. F-Raxgg has been shown to bind to a variety of proteins, including enzymes and receptors, and can be used to study the effects of these interactions on cellular processes.
Another potential application of F-Raxgg is in the study of cellular signaling pathways. By binding to specific proteins involved in these pathways, F-Raxgg can be used to study the effects of various stimuli on cellular signaling.
Propiedades
Número CAS |
156788-87-3 |
|---|---|
Nombre del producto |
F-Raxgg |
Fórmula molecular |
C62H102O32 |
Peso molecular |
1359.5 g/mol |
Nombre IUPAC |
(1R,2S,4S,6R,7S,8R,9S,12S,13S,16R,18S)-16-[(2S,3R,4S,5S,6R)-4-hydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-15-one |
InChI |
InChI=1S/C62H102O32/c1-22(19-82-54-47(78)44(75)41(72)34(16-63)87-54)9-12-62(81-6)23(2)37-33(94-62)14-28-26-8-7-25-13-32(29(66)15-61(25,5)27(26)10-11-60(28,37)4)86-58-52(92-57-48(79)43(74)38(69)24(3)85-57)49(80)50(36(18-65)89-58)90-59-53(93-56-46(77)40(71)31(68)21-84-56)51(42(73)35(17-64)88-59)91-55-45(76)39(70)30(67)20-83-55/h22-28,30-59,63-65,67-80H,7-21H2,1-6H3/t22-,23-,24-,25-,26+,27-,28-,30+,31-,32+,33-,34+,35+,36+,37-,38-,39-,40-,41+,42+,43+,44-,45+,46+,47+,48+,49-,50+,51-,52+,53+,54+,55-,56-,57-,58+,59-,60-,61-,62+/m0/s1 |
Clave InChI |
HCDDAJCHPRFUKB-SXQZMISGSA-N |
SMILES isomérico |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC(=O)[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)O[C@@]1(CC[C@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC |
SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CC(=O)C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(CO9)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)OC |
SMILES canónico |
CC1C2C(CC3C2(CCC4C3CCC5C4(CC(=O)C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(CO9)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)OC |
Sinónimos |
3 beta-hydroxy-22alpha-methoxy-26-O-beta-D-glucopyranosyloxy-5alpha-furostan-2-one-3-O-(O-alpha-L-rhamnopyranosyl-(1-2)-O-(O-alpha-L-arabinopyranosyl-(1-2)-O-(beta-D-xylopyranosyl-(1-3))-beta-D-glucopyranosyl-(1-4))-beta-D-galactopyranoside) 3-hydroxy-22-methoxy-26-glucopyranosyloxy-furostan-2-one-3-O-(O-rhamnopyranosyl-(1-2)-O-(O-arabinopyranosyl-(1-2)-O-(xylopyranosyl-(1-3))-glucopyranosyl-(1-4))galactopyranoside) F-RAXGG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



